
3-Methyl-1-propylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-propylcyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclopentene ring with a methyl group and a propyl group as substituents. The molecular formula for this compound is C9H16.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylcyclopent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of cyclopentene. The process typically includes:
Starting Material: Cyclopentene.
Reagents: Methyl iodide and propyl bromide.
Catalyst: A strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the desired double bond. The use of metal catalysts such as palladium or platinum is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-propylcyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding a saturated cyclopentane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Methyl-1-propylcyclopentanone, 3-Methyl-1-propylcyclopentanol.
Reduction: 3-Methyl-1-propylcyclopentane.
Substitution: this compound derivatives with halogen substituents.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-propylcyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-propylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic or toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: The parent compound with no substituents.
3-Methylcyclopentene: A similar compound with only a methyl group as a substituent.
1-Propylcyclopentene: A similar compound with only a propyl group as a substituent.
Uniqueness
3-Methyl-1-propylcyclopent-1-ene is unique due to the presence of both a methyl and a propyl group on the cyclopentene ring
Eigenschaften
CAS-Nummer |
87712-65-0 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
3-methyl-1-propylcyclopentene |
InChI |
InChI=1S/C9H16/c1-3-4-9-6-5-8(2)7-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UWHOAWCEEHOASE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


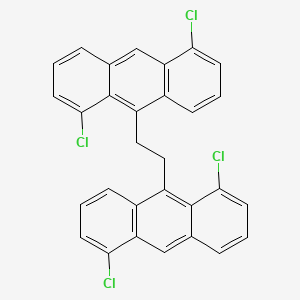
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
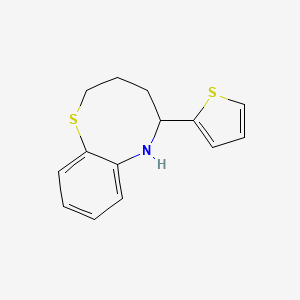
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
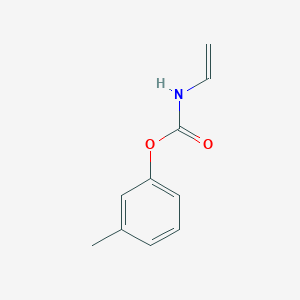
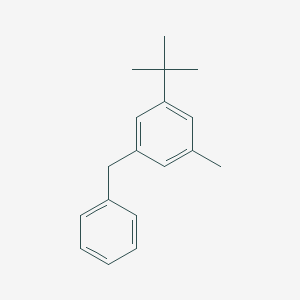

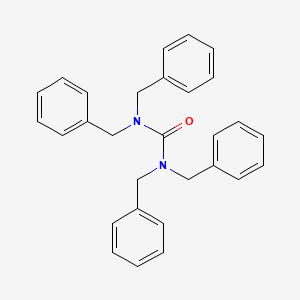
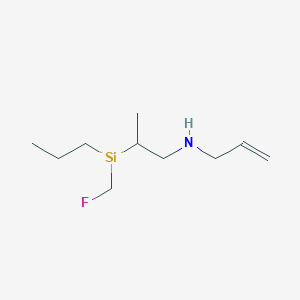
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
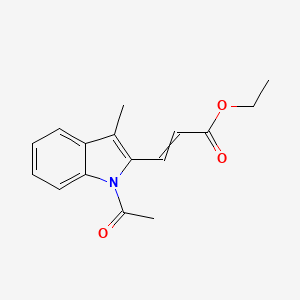
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
